molecular formula C7H11N3O2 B12562139 Acetic acid;pyridine-2,6-diamine CAS No. 143715-89-3

Acetic acid;pyridine-2,6-diamine

Cat. No.: B12562139
CAS No.: 143715-89-3
M. Wt: 169.18 g/mol
InChI Key: MGVORIMCGGRDNZ-UHFFFAOYSA-N
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Description

Acetic Acid

Acetic acid’s history spans millennia, with its earliest documented use as vinegar in ancient civilizations. Theophrastus (3rd century BCE) described its reaction with metals to produce pigments like verdigris (copper acetate). By the 16th century, alchemists such as Andreas Libavius observed acetone formation from lead acetate distillation. A pivotal breakthrough occurred in 1845, when Hermann Kolbe achieved the first total synthesis of acetic acid from inorganic precursors (carbon disulfide and chlorine), dismantling vitalism’s hold on organic chemistry. Kolbe’s method involved chlorination, pyrolysis, and electrolytic reduction, establishing a foundation for modern synthetic pathways.

Pyridine-2,6-diamine

Unlike acetic acid, pyridine-2,6-diamine’s discovery lacks a well-documented timeline. Its emergence as a ligand aligns with 20th-century advances in coordination chemistry, where nitrogen-containing heterocycles gained prominence for their metal-binding capabilities. The compound’s rigid pyridine backbone and dual amine groups positioned it as a scaffold for constructing geometrically precise metal complexes, though early applications remain underreported in historical literature.

Properties

CAS No.

143715-89-3

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

acetic acid;pyridine-2,6-diamine

InChI

InChI=1S/C5H7N3.C2H4O2/c6-4-2-1-3-5(7)8-4;1-2(3)4/h1-3H,(H4,6,7,8);1H3,(H,3,4)

InChI Key

MGVORIMCGGRDNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC(=NC(=C1)N)N

Origin of Product

United States

Preparation Methods

Direct Acylation of Pyridine-2,6-diamine

  • Reaction with Acetic Anhydride or Acetyl Chloride :
    Pyridine-2,6-diamine can be reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically proceeds at room temperature or slightly elevated temperatures, leading to the formation of acetamide derivatives where one or both amino groups are acetylated.
    • Reaction conditions :
      • Solvent: Pyridine or an inert organic solvent
      • Temperature: 20–50 °C
      • Molar ratio: Typically 1:1 or 1:2 (diamine to acylating agent) depending on desired substitution
    • Outcome : Formation of mono- or di-acetylated pyridine-2,6-diamine derivatives, which can be hydrolyzed or further functionalized to yield acetic acid;pyridine-2,6-diamine or related compounds.

Condensation Reactions

  • Condensation with Carbonyl Compounds :
    Pyridine-2,6-diamine undergoes condensation with aldehydes or ketones to form imine or iminium intermediates. These intermediates can be further reduced or modified to introduce acetic acid moieties or related functional groups.
    • This method is useful for creating Schiff base derivatives and can be adapted for acetic acid functionalization by using appropriate aldehydes or carboxylic acid derivatives.

Multi-step Synthetic Routes via Pyridine-2,6-diamine Precursors

  • Synthesis from 3-Hydroxy Pentane 1,5-dinitrile :
    A patented industrial process involves synthesizing pyridine-2,6-diamine starting from 3-hydroxy pentane 1,5-dinitrile, which is prepared by reacting epichlorohydrin with sodium cyanide under controlled pH (8–10). This intermediate is then reacted with ammonia or primary/secondary amines under mild conditions (20–35 °C) to form pyridine-2,6-diamine or its derivatives.

    • Catalysts such as copper or cobalt salts may be used to facilitate ring closure.
    • This method offers higher yields (up to 80%) and safer reaction conditions compared to classical Chichibabin reactions.
  • Functionalization of Pyridine-2,6-diamine to Acetic Acid Derivatives :
    After obtaining pyridine-2,6-diamine, further functionalization with acetic acid derivatives can be performed using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases like DIPEA (N,N-diisopropylethylamine) to form amide bonds. This approach is common in medicinal chemistry for preparing acetic acid-linked pyridine derivatives.

Bromination and Other Functional Group Modifications

  • Bromination of pyridine-2,6-diamine in glacial acetic acid at low temperature (0 °C) with controlled stoichiometry (2.2:1 bromine to diamine) can yield brominated derivatives, which can be intermediates for further acetic acid functionalization or ligand synthesis.
  • Post-reaction neutralization and quenching steps are critical to isolate pure products.
Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Direct Acylation Pyridine-2,6-diamine Acetic anhydride or acetyl chloride, base, RT Moderate Simple, room temperature, mono/di-acetylation possible
Condensation with Carbonyls Pyridine-2,6-diamine + aldehydes Methanol, TosOH catalyst, 70 °C, 12 h Moderate Forms imines, can be reduced to amines
Multi-step from Dinitrile 3-Hydroxy pentane 1,5-dinitrile Ammonia or amines, Cu/Co catalysts, 20–35 °C Up to 80 Industrially scalable, safer than Chichibabin
Amide Coupling Pyridine-2,6-diamine + acid EDCI, DIPEA, DMF, RT Moderate Used in medicinal chemistry for acetic acid derivatives
Bromination in Acetic Acid Pyridine-2,6-diamine + Br2 0 °C initial, then RT, Na2SO3 quench High For brominated intermediates
  • Temperature Control : Maintaining low temperatures during bromination and ring closure steps prevents side reactions and improves selectivity.
  • pH Control : Buffering or automated pH control during dinitrile synthesis enhances yield and safety by minimizing hydrogen cyanide formation.
  • Catalyst Selection : Transition metal catalysts (Cu, Co, Mn salts) activate nitrile groups for efficient ring closure to pyridine-2,6-diamine.
  • Stoichiometry : Precise molar ratios of reagents (e.g., bromine to diamine) are critical for complete and selective functionalization.
  • Purification : Silica gel chromatography and recrystallization are standard for isolating pure this compound derivatives.

The preparation of this compound involves versatile synthetic strategies ranging from direct acylation of pyridine-2,6-diamine to multi-step industrial processes starting from nitrile precursors. Optimization of reaction conditions such as temperature, pH, and catalyst choice significantly impacts yield and purity. These methods are supported by diverse research and patent literature, providing robust and scalable routes for the synthesis of this compound and its derivatives.

Chemical Reactions Analysis

Fluorimetric Detection of Fe³⁺ and Al³⁺

  • Fe³⁺ Interaction : The compound undergoes spirolactam ring-opening upon binding Fe³+, inducing a color change (colorless to pink) and fluorescence enhancement .

  • Al³⁺ Interaction : Similar coordination occurs with Al³+, though selectivity depends on substituents (e.g., formamide derivatives show dual sensitivity) .

Sensitivity Data

Metal IonDetection LimitMechanism
Fe³⁺0.1 µMChelation-induced fluorescence
Al³⁺0.5 µMRing-opening and solvatochromism

Acid-Base Behavior and Salt Formation

The compound exhibits dual acid-base functionality:

  • Carboxylic Acid Group : pKa ~2.5–3.0 (typical for acetic acid derivatives).

  • Amino Groups : pKa ~4.5–5.5 (pyridine-bound amines, influenced by resonance) .

Salt Formation
Reaction with bases (e.g., NaOH) yields water-soluble sodium salts, while interaction with mineral acids (e.g., HCl) forms crystalline hydrochlorides .

Schiff Base Formation

The primary amino groups react with aldehydes/ketones to form Schiff bases, which are utilized in coordination chemistry:

Example Reaction

  • Reactants : (2,6-Diaminopyridin-4-yl)acetic acid + 2-Hydroxy-1-naphthaldehyde

  • Product : Tridentate Schiff base ligand coordinating via imine nitrogen, pyridine nitrogen, and hydroxyl oxygen .

Coordination Modes

Metal IonCoordination SitesGeometry
Cu²⁺N,N,OSquare planar
Fe³⁺N,N,OOctahedral

Biological Interactions and Antimicrobial Activity

Derivatives of this compound exhibit antimicrobial properties, likely due to disruption of microbial cell membranes or enzyme inhibition :

Activity Data

MicroorganismMIC (µg/mL)Mechanism
S. aureus55–58Membrane disruption
E. coli55Enzyme chelation

Self-Assembly and Gelation

Formamide derivatives of the compound form supramolecular gels in toluene-hexane mixtures. These gels exhibit sol-gel transitions upon interaction with Ag⁺ ions, demonstrating potential for ion-sensing applications .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
Pyridine-2,6-diamine is a crucial intermediate in the synthesis of various pharmaceutical agents. It has been noted for its analgesic and anti-inflammatory properties. For instance, derivatives of pyridine-2,6-diamine are used to develop medications for bladder and urinary tract issues, such as phenazopyridine .

Anticancer Agents:
Research has shown that pyridine-2,6-diamine derivatives exhibit potential as anticancer agents. A study highlighted the synthesis of compounds that inhibit specific kinases involved in cancer progression. These compounds demonstrated promising activity against FLT3, a common target in leukemia treatments .

Industrial Applications

Dye Industry:
Pyridine-2,6-diamine serves as a precursor for various dyes and pigments. Its ability to form stable complexes with metal ions allows for the development of vibrant colors used in textiles and plastics .

Catalysis:
Amides derived from pyridine-2,6-dicarboxylic acid have been explored for their catalytic properties in organic reactions. Their structural characteristics enable them to act as effective catalysts in coordination chemistry .

Synthesis Techniques

Nitration Processes:
Pyridine-2,6-diamines can be nitrated using a mixture of nitric acid and sulfuric acid to yield nitrated derivatives with enhanced biological activities. This process has been optimized to improve yields while minimizing by-products .

Complex Formation:
The ability of pyridine-2,6-diamine to form complexes with transition metals has led to its use in synthesizing novel materials with unique properties. For example, complexes with lead(II) have been characterized for their stability and potential applications in electronic devices .

Case Study 1: Anticancer Activity

A study investigated the synthesis of novel pyridine-2,6-diamine derivatives aimed at inhibiting FLT3 kinase. The synthesized compounds were evaluated for their biological activity through in vitro assays, demonstrating significant inhibition compared to standard treatments .

Case Study 2: Dye Production

Research focused on the application of pyridine-2,6-diamine in dye synthesis revealed that its derivatives could produce high-quality dyes with excellent lightfastness properties. The study detailed the reaction conditions and the resulting colorimetric properties of the dyes produced .

Data Tables

Application Area Compound Key Findings
Medicinal ChemistryPyridine-2,6-diamineEffective as an analgesic; used in bladder treatments
Anticancer ResearchPyridine derivativesInhibits FLT3 kinase; potential for leukemia treatment
Industrial Dye ProductionPyridine-2,6-diamineHigh-quality dyes; excellent lightfastness
CatalysisAmides from pyridine acidsEffective catalysts; useful in organic synthesis

Mechanism of Action

The mechanism of action of acetic acid;pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Pyridine-2,6-dicarboxylic Acid

Structural Differences: Replaces amino groups with carboxyl (-COOH) moieties. Reactivity and Applications:

  • Acts as a catalyst in redox reactions (e.g., Cr(VI)-mediated oxidative decarboxylation of phenylsulfinyl acetic acid) due to strong metal-chelation capabilities .
  • Forms stable complexes with vanadium(IV/V), studied for speciation via potentiometry and EPR spectroscopy .
  • Synthesizes benzimidazole-based ligands (e.g., 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine) for coordination chemistry . Contrast with Pyridine-2,6-diamine: The carboxyl groups enhance metal-binding and catalytic activity, whereas the amino groups in pyridine-2,6-diamine favor nucleophilic substitution and polymerization under oxidative conditions .

2-Aminopyridine

Structural Differences: Single amino group at the 2-position. Reactivity and Applications:

  • Limited to mono-functionalization (e.g., acylation at the lone amino group) .
  • Used in platinum complexes for electronic spectroscopy studies . Contrast with Pyridine-2,6-diamine: The dual amino groups in pyridine-2,6-diamine enable multi-dentate ligand formation (e.g., iridium-catalyzed dehydrogenative alkylation) , whereas 2-aminopyridine’s single amino group restricts coordination modes.

Pyridine-2,5-diamine

Structural Differences: Amino groups at 2- and 5-positions. Reactivity:

  • Positional isomerism alters electronic distribution and steric effects.
  • Likely exhibits distinct regioselectivity in electrophilic substitutions (e.g., nitration) compared to pyridine-2,6-diamine .

Imidazo[4,5-c]pyridine-2,6-diamine Derivatives

Structural Modifications: Fusion of imidazole and pyridine rings with amino groups. Applications:

  • Anti-malarial activity (e.g., MMV692857, IC₅₀: 100–280 nM) via kinase inhibition mechanisms .
  • Broader biological activity compared to pyridine-2,6-diamine, which lacks inherent anti-malarial properties but serves as a precursor .

3-Fluoro-4-(trifluoromethyl)pyridine-2,6-diamine

Structural Modifications : Fluorine and trifluoromethyl groups enhance lipophilicity and metabolic stability.
Applications :

  • Specialized pharmaceutical intermediate with improved bioavailability .
  • Contrast with pyridine-2,6-diamine: Halogenation alters toxicity profiles and reactivity in nucleophilic environments .

Data Tables

Table 1: Reactivity Comparison of Pyridine-2,6-diamine and Analogues

Compound Key Reactions Products/Applications Reference
Pyridine-2,6-diamine Bromination in acetic acid Tetrabromopyridine
Acylation/Alkylation Amides, alkylated derivatives
Pyridine-2,6-dicarboxylic acid Cr(VI) complexation Catalytic decarboxylation
2-Aminopyridine Platinum complex formation Electronic spectroscopy probes

Biological Activity

Acetic acid; pyridine-2,6-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Acetic acid; pyridine-2,6-diamine consists of an acetic acid moiety linked to a pyridine ring substituted at the 2 and 6 positions with amino groups. This structural configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds derived from pyridine, including those similar to acetic acid; pyridine-2,6-diamine, demonstrated efficacy against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Pyridine-2,6-diamineS. aureus55 ± 0.5% at 100 μg/mL
Acetic acid derivativeE. coli56 ± 0.5% at 100 μg/mL
Pyridine derivativeC. albicans40 μg/mL

Anticancer Activity

The antiproliferative effects of acetic acid; pyridine-2,6-diamine have been explored in various cancer cell lines. A notable study reported that derivatives with similar structures exhibited strong activity against several cancer cell lines with IC50 values ranging from 1.45 to 4.25 μM .

The mechanism by which these compounds exert their effects appears to involve cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells . This suggests a targeted approach in cancer therapy through specific modulation of cell cycle dynamics.

Case Studies

  • Study on Antiproliferative Activity : A recent study evaluated the effects of various derivatives of pyridine on cancer cell lines such as HEp-2 and NCI-H460. The results indicated a significant accumulation of cells in the G2/M phase after treatment with acetic acid; pyridine-2,6-diamine derivatives .
  • Dual Binding Site Inhibitors : Another research focused on designing dual binding site inhibitors for cholinesterases using pyridine derivatives. The study found that these compounds could effectively inhibit cholinesterase activity while also targeting other pathways related to neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key steps and critical parameters in synthesizing brominated derivatives of pyridine-2,6-diamine using acetic acid?

  • Methodological Answer : The bromination of pyridine-2,6-diamine involves adding bromine dropwise to a mixture of the diamine and glacial acetic acid at 0°C, followed by stirring at room temperature for 5 hours. Critical parameters include:

  • Temperature control : To prevent side reactions, maintain a low initial temperature (0°C) during bromine addition.
  • Stoichiometry : Use a 2.2:1 molar ratio of bromine to pyridine-2,6-diamine to ensure complete bromination.
  • Post-reaction treatment : Residual bromine is quenched with aqueous Na₂SO₃, and the mixture is neutralized to pH 9 using NaOH to isolate the product .

Q. How can pyridine-2,6-diamine be functionalized to create ligands for coordination chemistry studies?

  • Methodological Answer : Pyridine-2,6-diamine derivatives are synthesized via esterification or hydrazination. For example:

  • Esterification : React pyridine-2,6-dicarboxylic acid with methanol and H₂SO₄ to form dimethyl pyridine-2,6-dicarboxylate.
  • Hydrazination : Treat the ester with hydrazine monohydrate to yield pyridine-2,6-dicarbohydrazide, a versatile ligand precursor.
    Characterization via ¹H/¹³C NMR, FT-IR, and elemental analysis ensures structural integrity .

Q. What techniques are used to characterize the adsorption efficiency of chitosan crosslinked with pyridine-2,6-dicarboxylic acid for heavy metal removal?

  • Methodological Answer :

  • Batch adsorption experiments : Vary pH, initial metal concentration, and contact time to optimize Cu(II) adsorption.
  • Isotherm modeling : Apply Langmuir/Freundlich models to determine maximum adsorption capacity.
  • Spectroscopy : Use FT-IR to confirm crosslinking and XPS to analyze metal-binding mechanisms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in luminescent lifetimes of Eu³⁺/Tb³⁺ complexes involving pyridine-2,6-diamine derivatives?

  • Methodological Answer : Discrepancies arise from ligand triplet energy levels and solvent effects. To address this:

  • Energy level matching : Ensure the ligand’s triplet state energy is higher than the lanthanide’s resonance level (e.g., ≥21,500 cm⁻¹ for Tb³⁺).
  • Solvent screening : Test solvents like D₂O or deuterated methanol to reduce vibrational quenching.
  • Synergistic agents : Add surfactants (e.g., SDS) to enhance luminescence by shielding the complex from water .

Q. What experimental strategies optimize the pore environment of covalent organic frameworks (COFs) derived from pyridine-2,6-diamine for gas separation?

  • Methodological Answer :

  • Linker design : Incorporate electron-donating groups (e.g., methoxy) into pyridine-2,6-diamine to tune pore polarity.
  • Dynamic covalent chemistry : Use reversible Schiff-base reactions to adjust framework flexibility.
  • Gas adsorption analysis : Perform high-resolution N₂/CO₂ isotherms and Grand Canonical Monte Carlo simulations to predict selectivity for ethylene/ethane separation .

Q. How do substituents on pyridine-2,6-diamine-based azo dyes influence their pH stability and electronic properties?

  • Methodological Answer :

  • Electron push-pull modulation : Introduce substituents (e.g., -NO₂ or -OCH₃) to alter the D–π–A (donor–π–acceptor) system.
  • pH stability testing : Expose dyes to buffered solutions (pH 1–14) and monitor λₘₐₓ shifts via UV-Vis.
  • DFT calculations : Compare HOMO-LUMO gaps and charge distribution to explain enhanced stability in dyes with dual 3-methoxypropylamino groups .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate the reproducibility of pyridine-2,6-diamine synthesis protocols from primary literature?

  • Methodological Answer :

  • Stepwise replication : Follow documented procedures (e.g., bromination or esterification ) while controlling variables (temperature, solvent purity).
  • Cross-validation : Use multiple characterization techniques (e.g., NMR, HPLC) to confirm product identity.
  • Error reporting : Quantify yield variations and identify deviations (e.g., incomplete bromination due to suboptimal stoichiometry) .

Q. What statistical approaches are recommended for analyzing contradictory data in adsorption studies of pyridine-2,6-diamine-based polymers?

  • Methodological Answer :

  • Multivariate analysis : Apply ANOVA to assess the impact of variables (pH, temperature).
  • Error bars and confidence intervals : Use triplicate experiments to determine data significance.
  • Model comparison : Test alternative isotherm models (e.g., Sips) if Langmuir/Freundlich fits poorly .

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